molecular formula C13H19NO2S B5266272 N-cyclopentyl-2,4-dimethylbenzenesulfonamide

N-cyclopentyl-2,4-dimethylbenzenesulfonamide

Cat. No.: B5266272
M. Wt: 253.36 g/mol
InChI Key: MIRULEBQMZNUQN-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,4-dimethylbenzenesulfonamide is an organic compound characterized by the presence of a cyclopentyl group attached to a benzenesulfonamide moiety

Properties

IUPAC Name

N-cyclopentyl-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-10-7-8-13(11(2)9-10)17(15,16)14-12-5-3-4-6-12/h7-9,12,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRULEBQMZNUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2,4-dimethylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylbenzenesulfonyl chloride and cyclopentylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Procedure: The 2,4-dimethylbenzenesulfonyl chloride is added dropwise to a solution of cyclopentylamine in the chosen solvent, with continuous stirring. The reaction mixture is maintained at a low temperature (0-5°C) initially and then allowed to warm to room temperature.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Ammonia (NH₃), primary and secondary amines.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfinamides.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.

    Biological Studies: The compound is used in biochemical assays to investigate the role of sulfonamides in biological systems.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or blocking receptor function. The cyclopentyl group may enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2,4-dimethylbenzenesulfonamide
  • N-cyclopentyl-2,4-dichlorobenzenesulfonamide
  • N-cyclopentyl-2,4-dimethylbenzenesulfonyl chloride

Uniqueness

N-cyclopentyl-2,4-dimethylbenzenesulfonamide is unique due to the presence of both cyclopentyl and 2,4-dimethyl substituents, which confer distinct steric and electronic properties. These features can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal and industrial chemistry.

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